Lipophilicity & Polar Surface Area Drive Membrane Permeability Differentiation vs. Ethyl Analog
The 4‑fluorobenzyl derivative exhibits a predicted ACD/LogP of 0.01 and a topological polar surface area (TPSA) of 125 Ų, compared to the ethyl analog (2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide, CAS 1058496-08-4) which shows clogP −0.46 and TPSA 98.20 Ų [1]. The ΔLogP of +0.47 and ΔTPSA of +26.8 Ų indicate that the target compound is significantly more lipophilic while simultaneously displaying a larger polar surface, a combination that may produce distinct oral absorption and blood–brain barrier penetration profiles [1].
| Evidence Dimension | Predicted lipophilicity (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | ACD/LogP = 0.01; TPSA = 125 Ų |
| Comparator Or Baseline | Ethyl analog (CAS 1058496-08-4): clogP = −0.46; TPSA = 98.20 Ų |
| Quantified Difference | ΔLogP = +0.47 (4.7‑fold increase in lipophilicity); ΔTPSA = +26.8 Ų |
| Conditions | Predicted data from ACD/Labs Percepta (ChemSpider) and sildrug.ibb.waw.pl; pH 7.4 for LogD, but LogP values used. |
Why This Matters
A higher LogP with concomitantly higher TPSA suggests the compound may achieve a unique balance of membrane permeability and aqueous solubility compared to smaller‑alkyl analogs, making it a preferred starting point for CNS or intracellular target programs.
- [1] sildrug.ibb.waw.pl. EOS16840: 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide. clogP=−0.46, TPSA=98.20 Ų. View Source
